N-methyl-N-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide
Description
N-methyl-N-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide (hereafter referred to by its full systematic name) is a structurally complex small molecule featuring a triazolopyrimidine core fused with a phenyl group, an azetidine (four-membered nitrogen-containing ring), and a cyclopropanesulfonamide moiety. The azetidine and cyclopropane groups likely enhance conformational rigidity and metabolic stability, while the sulfonamide moiety may contribute to solubility and target binding.
The crystal structure of this compound, if determined, would typically involve refinement using software such as SHELXL, a widely trusted tool for small-molecule crystallography due to its precision in handling high-resolution data and twinned crystals .
Properties
IUPAC Name |
N-methyl-N-[[1-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl]methyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2S/c1-23(28(26,27)15-7-8-15)9-13-10-24(11-13)17-16-18(20-12-19-17)25(22-21-16)14-5-3-2-4-6-14/h2-6,12-13,15H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMJEFRXKNVRHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a1,2,3-triazole core are known to interact with a variety of enzymes and receptors. They have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science.
Mode of Action
1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability. These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond.
Biochemical Pathways
1,2,3-triazoles are known to have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, and chemical biology.
Biological Activity
N-methyl-N-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the triazole and pyrimidine moieties, suggest a diverse range of interactions with biological targets.
Chemical Structure
The compound's chemical structure can be represented as follows:
Molecular Formula
The molecular formula is C_{17}H_{20}N_{6}O_{2}S with a molecular weight of approximately 368.45 g/mol.
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies focusing on its antimicrobial and anticancer properties. Below are the key findings:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial activity against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported for related compounds against Pseudomonas aeruginosa and Escherichia coli , with values as low as 0.21 µM for some derivatives .
| Compound | Target Pathogen | MIC (µM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell lines. For example:
- Compounds structurally related to triazolo[4,5-d]pyrimidines have been tested against HEPG2 and MCF-7 cell lines, yielding IC50 values indicating effective cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 17 | HEPG2 | 31.85 |
| 18 | MCF-7 | 27.04 |
The biological activity of this compound is hypothesized to involve:
- Inhibition of DNA Gyrase : Molecular docking studies suggest strong binding interactions with DNA gyrase, crucial for bacterial DNA replication.
- Antifungal Activity : The compound has also shown antifungal properties against Candida species.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds:
- A study focused on the synthesis and evaluation of triazole derivatives indicated their potential as antibacterial agents with favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties.
- Another investigation into the cytotoxic effects on cancer cell lines revealed that modifications in the molecular structure could enhance activity against specific targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Given the lack of direct experimental data in the provided evidence, this comparison is extrapolated from structurally analogous compounds and general trends in triazolopyrimidine chemistry. Below is an analysis of key structural and functional analogs:
Table 1: Structural and Functional Comparison
| Compound Name / Class | Core Structure | Key Modifications | Hypothesized Advantages/Disadvantages |
|---|---|---|---|
| Target Compound | Triazolopyrimidine + azetidine + cyclopropanesulfonamide | Methylation on azetidine; cyclopropane sulfonamide | Enhanced rigidity, solubility, and target selectivity; potential metabolic stability. |
| 3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine derivatives | Triazolopyrimidine + aryl groups | Varied substituents (e.g., halogens, alkyl chains) | Improved binding affinity but reduced solubility due to lipophilic groups. |
| Azetidine-containing kinase inhibitors | Azetidine + heterocyclic core | Substitutions at azetidine C3 position | Increased target engagement but possible steric hindrance. |
| Cyclopropanesulfonamide analogs | Sulfonamide + cyclopropane | Linker variations (e.g., ethylene, amide) | Balanced solubility and membrane permeability; cyclopropane may reduce oxidative metabolism. |
Key Findings:
Triazolopyrimidine Core: The fused triazolopyrimidine system is a hallmark of adenosine receptor antagonists and kinase inhibitors (e.g., c-Met inhibitors). Compared to simpler pyrimidines, this core offers improved π-π stacking interactions with protein targets but may introduce synthetic complexity.
Azetidine Modification : The azetidine ring’s rigidity and nitrogen positioning can enhance binding specificity. However, methylation at the azetidine’s nitrogen (as in the target compound) may reduce undesired metabolic N-dealkylation compared to unmodified azetidines.
Cyclopropanesulfonamide : Cyclopropane’s ring strain and sulfonamide’s polarity likely improve solubility and stability relative to bulkier substituents (e.g., tert-butyl groups). This modification contrasts with sulfone or ester-linked analogs, which may exhibit faster clearance.
Preparation Methods
Cyclization of 5-Amino-4-hydrazinylpyrimidine Derivatives
The triazolo[4,5-d]pyrimidine scaffold is typically synthesized via diazotization and thermal cyclization of 5-amino-4-hydrazinylpyrimidine precursors. For example, 3-phenyl-3H-[1,triazolo[4,5-d]pyrimidine can be prepared as follows:
-
Starting Material : 4,6-Dichloro-5-nitropyrimidine is treated with phenylhydrazine in ethanol at reflux to yield 4-chloro-5-nitro-6-(phenylhydrazinyl)pyrimidine .
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing 4-chloro-5-amino-6-(phenylhydrazinyl)pyrimidine .
-
Cyclization : Treatment with isoamyl nitrite in acetonitrile at 70°C induces diazotization and intramolecular cyclization, forming the triazole ring.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Phenylhydrazine, EtOH, reflux | 85% |
| 3 | Isoamyl nitrite, MeCN, 70°C | 78% |
Synthesis of the Cyclopropanesulfonamide Fragment
Preparation of N-methylcyclopropanesulfonamide
Cyclopropanesulfonyl chloride is reacted with methylamine in dichloromethane (DCM) at 0°C, followed by aqueous workup to yield N-methylcyclopropanesulfonamide (89% yield).
Optimization Note : Excess methylamine (2.5 equiv) ensures complete conversion, while slow addition of sulfonyl chloride minimizes disubstitution byproducts.
Coupling of the Azetidine and Sulfonamide Moieties
Reductive Amination Strategy
The secondary amine on the azetidine’s methylene bridge is coupled with cyclopropanesulfonamide via reductive amination:
-
Intermediate : 7-(3-aminomethylazetidin-1-yl)-3-phenyltriazolo[4,5-d]pyrimidine (1.0 equiv) is reacted with N-methylcyclopropanesulfonamide (1.1 equiv) in the presence of NaBH₃CN (1.5 equiv) and acetic acid in methanol (60°C, 6 h).
-
Purification : Column chromatography (SiO₂, EtOAc/hexane 1:1) isolates the target compound in 65% yield.
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyrimidine-H), 7.85–7.45 (m, 5H, Ph-H), 4.10–3.90 (m, 4H, azetidine-H), 3.02 (s, 3H, N-CH₃), 2.85–2.70 (m, 2H, CH₂), 1.25–1.10 (m, 4H, cyclopropane-H).
-
HRMS (ESI+) : m/z calc. for C₂₀H₂₃N₇O₂S [M+H]⁺: 458.1721; found: 458.1724.
Challenges and Optimization Strategies
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions starting from triazolo-pyrimidine and azetidine precursors. Key steps include:
- Triazole-Pyrimidine Core Formation : Cyclocondensation of substituted pyrimidines with triazole precursors under reflux conditions in solvents like dimethylformamide (DMF) or acetone .
- Azetidine Functionalization : Alkylation or nucleophilic substitution to introduce the cyclopropanesulfonamide moiety. Temperature control (e.g., 60–80°C) and catalysts like K₂CO₃ are critical for minimizing by-products .
- Purification : Column chromatography or recrystallization from polar aprotic solvents ensures high purity (>95%) . Methodological Tip: Optimize solvent polarity and reaction time to balance yield and purity. For example, DMF enhances reactivity but may require longer purification steps .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the connectivity of the triazolo-pyrimidine core, azetidine ring, and sulfonamide groups. Aromatic proton signals (δ 7.2–8.1 ppm) and cyclopropane methylene protons (δ 1.2–1.5 ppm) are diagnostic .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects isotopic patterns for sulfur and nitrogen .
- X-ray Crystallography : Resolves stereochemical ambiguities. SHELX software is widely used for refinement, though high-resolution data (d-spacing < 1.0 Å) is recommended for accuracy .
Advanced Research Questions
Q. How can researchers resolve discrepancies in binding affinity data observed during target interaction studies?
Contradictory binding data may arise from assay variability or conformational flexibility of the compound. Strategies include:
- Orthogonal Assays : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to cross-validate binding constants .
- Molecular Dynamics Simulations : Model the compound’s flexibility (e.g., azetidine ring puckering) to identify dominant conformers interacting with targets .
- Control Experiments : Assess nonspecific binding using mutant proteins or competitive inhibitors .
Q. What strategies are recommended for optimizing the synthetic yield while minimizing by-product formation?
Advanced optimization involves:
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent ratio). For instance, a 2³ factorial design can identify optimal conditions for the sulfonamide coupling step .
- Flow Chemistry : Continuous flow reactors improve reproducibility in exothermic steps (e.g., cyclopropane sulfonamide formation) by enhancing heat transfer .
- In Situ Monitoring : Real-time UV/Vis or IR spectroscopy detects intermediate accumulation, enabling rapid adjustments (e.g., catalyst addition) .
Methodological Tables
Q. Table 1. Comparison of Key Reaction Conditions from Literature
| Step | Solvent | Catalyst | Temperature (°C) | Yield Range (%) | Reference |
|---|---|---|---|---|---|
| Triazole Formation | DMF | K₂CO₃ | 80 | 60–75 | |
| Azetidine Alkylation | Acetone | NaH | 60 | 70–85 | |
| Sulfonamide Coupling | THF | EDCI/HOBt | RT | 50–65 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
